REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[F:7][C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[C:13](I)[C:9]=1[C:10]([OH:12])=[O:11].[NH:19]1[CH:23]=[CH:22][N:21]=[N:20]1>CN(C=O)C>[F:7][C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[C:13]([N:20]2[N:21]=[CH:22][CH:23]=[N:19]2)[C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1C)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
Cu(I)I
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the resulting blue suspension was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 2M aq. HCl
|
Type
|
FILTRATION
|
Details
|
filtered through a celite plug
|
Type
|
EXTRACTION
|
Details
|
before being extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1C)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |